2,2-dimethyl-3-(propan-2-yloxy)propan-1-amine
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Overview
Description
2,2-dimethyl-3-(propan-2-yloxy)propan-1-amine is an organic compound with the molecular formula C8H19NO. This compound is characterized by its unique structure, which includes a propan-2-yloxy group attached to a propan-1-amine backbone with two methyl groups at the 2-position. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(propan-2-yloxy)propan-1-amine typically involves the reaction of 2,2-dimethyl-3-hydroxypropan-1-amine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the isopropoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(propan-2-yloxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of alkylated or acylated amines.
Scientific Research Applications
2,2-dimethyl-3-(propan-2-yloxy)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(propan-2-yloxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine
- 2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-one
Uniqueness
Compared to similar compounds, 2,2-dimethyl-3-(propan-2-yloxy)propan-1-amine is unique due to its specific structural features and reactivity. The presence of the propan-2-yloxy group and the amine functionality provides distinct chemical properties that make it suitable for various applications in research and industry.
Properties
CAS No. |
1426954-75-7 |
---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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